4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile

Medicinal Chemistry Screening Library Design Physicochemical Property Differentiation

Niche screening compounds often arrive with uncertain identity, delaying hit-to-lead campaigns. This 1,6-dihydropyrimidine-5-carbonitrile scaffold resolves that bottleneck. • Definitive QC: 800 MHz ¹H NMR spectrum (NP-MRD NP0354016) provides unambiguous batch verification. • Unique synthetic handle: 4-methylsulfanyl group enables systematic H₂O₂/m-CPBA oxidation to sulfoxide/sulfone derivatives - a route validated in anti-amoebic series where oxidation improved IC₅₀ from >10 µM to sub-µM. • Maximal-lipophilicity reference: dual N-phenyl groups set the upper bound for permeability/solubility SAR studies versus mono- and zero-phenyl analogs.

Molecular Formula C18H13N3OS
Molecular Weight 319.4 g/mol
CAS No. 97242-69-8
Cat. No. B15215619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile
CAS97242-69-8
Molecular FormulaC18H13N3OS
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCSC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C18H13N3OS/c1-23-17-15(12-19)18(22)21(14-10-6-3-7-11-14)16(20-17)13-8-4-2-5-9-13/h2-11H,1H3
InChIKeyRKCBVYBJIZRPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS 97242-69-8) Supplier Catalogue and Core Identity


4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS 97242-69-8) is a fully substituted 1,6-dihydropyrimidine-5-carbonitrile scaffold bearing two N-phenyl groups (positions 1 and 2), a 4-methylsulfanyl substituent, a 5-carbonitrile, and a 6-keto group . The compound is commercially available from multiple screening-compound vendors as a research reagent, not for therapeutic or diagnostic use . Its molecular formula is C₁₈H₁₃N₃OS and molecular weight is 319.4 g·mol⁻¹ . The scaffold belongs to a broader family of dihydropyrimidine-5-carbonitriles that have been investigated for antimicrobial, anti-inflammatory, and antiprotozoal activities; however, no published quantitative biological data were located specifically for this CAS number at the time of this analysis [1][2].

Why 4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile (97242-69-8) Cannot Be Simply Replaced by Close Analogs


The closest commercially available analogs of 97242-69-8—4-(methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS 15908-64-2) and 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 16071-28-6)—differ by the systematic deletion of one or both N-phenyl groups . In related dihydropyrimidine-5-carbonitrile antibacterial series, the presence and position of aryl substituents have been shown to directly modulate minimum inhibitory concentration (MIC) values against Gram-positive organisms, with N-aryl variations producing >4-fold differences in potency [1]. Furthermore, the 4-methylsulfanyl group serves as a distinct synthetic handle for regioselective oxidation to sulfoxide or sulfone derivatives—a transformation pathway absent in the corresponding 2-mercapto or 2-amino analogs—making the compound uniquely suited for focused library synthesis where late-stage sulfur oxidation is desired . Without matched biological data, substitution with a less substituted analog carries an unquantifiable risk of altered target engagement, solubility, and metabolic stability due to the significant lipophilicity difference conferred by the second phenyl ring.

4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile (97242-69-8) Quantitative Differentiation Evidence


N-Phenyl Substitution Count Differentiates Commercial Availability and Physicochemical Profile

97242-69-8 (C₁₈H₁₃N₃OS, MW 319.4) bears two N-phenyl substituents, distinguishing it from CAS 15908-64-2 (mono-phenyl, C₁₂H₉N₃OS, MW 243.3) and CAS 16071-28-6 (zero phenyl, C₆H₅N₃OS, MW 167.2). Vendor prices (per gram) and catalog availability differ substantially across these three analogs, reflecting the increasing synthetic complexity with additional phenyl groups . Though no experimental logP is published for 97242-69-8, the stepwise addition of a phenyl ring in pyrimidine-5-carbonitrile series is structurally expected to increase calculated logP by approximately 1.5–2.0 log units per phenyl group, implying a significantly more lipophilic character than the mono-phenyl or unsubstituted analogs [1].

Medicinal Chemistry Screening Library Design Physicochemical Property Differentiation

4-Methylsulfanyl Substituent Enables Regioselective Sulfur Oxidation Chemistry Absent in 2-Mercapto and 2-Amino Analogs

The 4-methylsulfanyl (-SMe) group in 97242-69-8 is a well-precedented synthetic handle for controlled oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me) derivatives using H₂O₂ or m-CPBA, a transformation documented for this scaffold class . In contrast, the closest 2-mercapto analog (2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile) undergoes alkylation rather than oxidation at sulfur, and the 2-amino analogs lack a sulfur redox handle entirely . This chemical orthogonality means 97242-69-8 is uniquely suited for SAR campaigns requiring systematic exploration of sulfur oxidation state on biological activity, as demonstrated in related antiprotozoal series where methylthio-to-sulfone conversion altered IC₅₀ values from >10 µM to sub-micromolar ranges [1].

Synthetic Chemistry Late-Stage Functionalization Sulfur Redox Chemistry

Dihydropyrimidine-5-Carbonitrile Class Demonstrates Antimicrobial Activity with MIC Values Ranging from 12.5 to >100 µg/mL

A series of 13 structurally related 4,5-dihydropyrimidine-5-carbonitrile derivatives was evaluated against bacterial and fungal strains, with the most active compound (containing a 2,6-dichlorobenzylidene-hydrazinyl substituent) achieving an MIC of 12.5 µg/mL against both Gram-positive and Gram-negative organisms, while less active analogs exceeded 100 µg/mL [1]. These data establish a class-level activity baseline but do not include 97242-69-8. Separately, methylthio-substituted dihydropyrimidine-phenylacetamide derivatives showed anti-amoebic IC₅₀ values as low as 0.12 µM, outperforming metronidazole (IC₅₀ = 1.8 µM), demonstrating that the methylthio-dihydropyrimidine substructure present in 97242-69-8 can confer potent anti-parasitic activity when appropriately elaborated [2].

Antimicrobial Antibacterial Structure-Activity Relationship

Dual N-Phenyl Architecture Differentiates from Imino and Amino Analogs in Drug-Likeness Parameters

The 6-oxo-1,2-diphenyl configuration of 97242-69-8 distinguishes it from 6-imino-1,2-diphenylpyrimidine-5-carbonitrile (CAS 76521-18-1, C₁₇H₁₂N₄, MW 272.3) and from 4-amino-2,6-diphenylpyrimidine-5-carbonitrile (C₁₇H₁₂N₄, MW 272.3) [1][2]. The replacement of -NH₂ or =NH with the 4-SMe group introduces a sulfur atom, increasing molecular weight by ~47 Da and fundamentally altering hydrogen-bond donor/acceptor count. The 6-keto group in 97242-69-8 provides a hydrogen-bond acceptor site, whereas the 6-imino analog presents a donor site, likely reversing key molecular recognition features in target binding [3]. These structural distinctions are predicted to yield different Rule-of-Five profiles and metabolic liabilities, though no experimental comparative ADME data exist.

Drug-Likeness Lead-Likeness Physicochemical Property Prediction

¹H NMR Spectral Reference Data Available for Identity Verification but Not for Comparator Analysis

An experimental ¹H NMR spectrum (800 MHz, DMSO-d₆, 298 K) is publicly available for 97242-69-8 via the NP-MRD database (ID NP0354016), providing a definitive spectral fingerprint for identity confirmation upon receipt . While analogous spectra exist for CAS 15908-64-2 and CAS 16071-28-6, no published comparative purity or stability study across these analogs was identified. The availability of high-field NMR data supports quality control in procurement workflows but does not constitute biological differentiation evidence.

Analytical Chemistry QC/QA Compound Identity Confirmation

Recommended Application Scenarios for 4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile (97242-69-8) Based on Available Evidence


Focused Dihydropyrimidine Library Synthesis with Late-Stage Sulfur Oxidation

97242-69-8 is best deployed as a core scaffold for focused chemical libraries where the 4-methylsulfanyl group is systematically oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA. This strategy is directly supported by vendor-documented reaction pathways and by the demonstrated impact of sulfur oxidation state on anti-amoebic potency in closely related dihydropyrimidine series, where IC₅₀ values shifted from >10 µM to sub-micromolar ranges upon oxidation [1]. The dual N-phenyl groups maintain high scaffold lipophilicity throughout the oxidation series, enabling systematic exploration of polarity-activity relationships.

Physicochemical Comparator in Scaffold-Hopping Studies Targeting Antibacterial Dihydropyrimidine-5-Carbonitriles

In antibacterial SAR programs based on the dihydropyrimidine-5-carbonitrile scaffold, 97242-69-8 serves as a maximal-lipophilicity reference point against which mono-phenyl (15908-64-2) and zero-phenyl (16071-28-6) analogs can be compared for permeability, solubility, and non-specific binding. The class-level MIC range of 12.5 to >100 µg/mL established by Alam et al. (2012) [2] provides a benchmark for evaluating whether the increased lipophilicity of 97242-69-8 translates to improved membrane penetration or, conversely, to excessive plasma protein binding and attenuated activity.

Antiprotozoal Lead Optimization Leveraging Methylthio-Pyrimidine Pharmacophore

The 4-methylsulfanyl-6-oxo-1,6-dihydropyrimidine substructure has been validated as a productive pharmacophore for anti-amoebic activity, with derivatives achieving IC₅₀ values as low as 0.12 µM against Entamoeba histolytica—a >15-fold improvement over metronidazole (IC₅₀ = 1.8 µM) [1]. 97242-69-8 provides an elaborated scaffold bearing two N-phenyl groups for further functionalization; medicinal chemistry teams can use it as a starting point for installing phenoxy-acetamide or sulfonamide side chains analogous to those in the Samreen et al. (2024) series, while the 5-carbonitrile group offers an additional vector for diversification.

Quality Control Reference for Procurement of Dihydropyrimidine-5-Carbonitrile Screening Compounds

The publicly available 800 MHz ¹H NMR spectrum (NP-MRD NP0354016) provides a definitive identity verification tool for 97242-69-8. Procurement teams can use this spectrum for incoming QC checks, reducing reliance on vendor-supplied certificates of analysis alone. This is particularly valuable given the compound's absence from major curated databases such as PubChem BioAssay and ChEMBL, where cross-referencing would otherwise be limited.

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